REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8]#[N:9].N1(/[C:15](/[CH3:25])=[CH:16]\[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=O)CCCC1>C(O)(=O)C>[CH3:7][C:4]1[C:3]([C:8]#[N:9])=[C:2]2[N:1]=[C:15]([CH3:25])[CH:16]=[C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:6]2[N:5]=1
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1)C)C#N
|
Name
|
|
Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)\C(=C/C(=O)C1=CC=CC=C1)\C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=C(C=C2C2=CC=CC=C2)C)=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |